molecular formula C16H9ClN2OS2 B14997012 3-(4-Chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

3-(4-Chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B14997012
M. Wt: 344.8 g/mol
InChI Key: KAXBRFIVDMWGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a heterocyclic compound featuring a fused thiazoloquinazolinone core with a 4-chlorophenyl substituent at the 3-position and a thioxo group at the 1-position. Its synthesis typically involves multi-step reactions, including cyclization of isothiocyanate intermediates and functionalization via coupling reactions . The compound has drawn attention due to its structural similarity to bioactive quinazolinone derivatives, which exhibit diverse pharmacological activities such as BKCa channel activation, antimicrobial effects, and antihistamine properties .

Properties

Molecular Formula

C16H9ClN2OS2

Molecular Weight

344.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C16H9ClN2OS2/c17-10-7-5-9(6-8-10)13-14-18-15(20)11-3-1-2-4-12(11)19(14)16(21)22-13/h1-8H,(H,18,20)

InChI Key

KAXBRFIVDMWGMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(SC(=S)N23)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Core Structure Formation

The thiazolo[3,4-a]quinazolinone scaffold is constructed through sequential condensation and cyclization steps. Retrosynthetically, the target molecule can be dissected into two primary components:

  • Quinazolinone Core : Derived from anthranilic acid derivatives or nitroanthranilic acids.
  • Thiazole Moiety : Introduced via sulfur-containing reagents such as Appel salt (1,2,3-dithiazolium chloride) or Gewald’s reaction analogs.

Key intermediates include 7- or 8-amino-3-benzylquinazolin-4(3H)-ones, which undergo thiazole fusion through intramolecular C–S bond formation.

Multi-Component Reaction (MCR) Strategies

Sequential Condensation-Cyclization Approach

A widely adopted method involves a one-pot MCR using nitroanthranilic acid, dimethylformamide dimethyl acetal (DMF-DMA), and benzylamine. For example:

  • Step 1 : Nitroanthranilic acid reacts with DMF-DMA in ethyl acetate under microwave irradiation (77°C, 30 min) to form an amidine intermediate.
  • Step 2 : Addition of benzylamine and acetic acid under reflux (118°C, 30 min) yields nitroquinazolinone precursors.
  • Step 3 : Catalytic hydrogenation reduces nitro groups to amines, enabling subsequent cyclization with Appel salt to form the thiazole ring.
Table 1: Representative MCR Conditions for Quinazolinone Formation
Starting Material Reagents Conditions Yield (%)
4-Nitroanthranilic acid DMF-DMA, Benzylamine Microwave, 77°C, 30 min 85–90
5-Nitroanthranilic acid DMF-DMA, 4-Chlorobenzaldehyde Reflux, 118°C, 1 hr 78–82

Thiazole Ring Formation and Functionalization

Appel Salt-Mediated Cyclization

The thioxo-thiazole moiety is introduced via reaction of aminoquinazolinones with Appel salt (1,2,3-dithiazolium chloride). This generates N-arylmino-1,2,3-dithiazoles, which undergo base-mediated rearrangement to cyanothioformamides. Subsequent intramolecular cyclization forms the thiazolo[3,4-a]quinazolinone core.

Mechanistic Insight :

  • Electrophilic Attack : Appel salt reacts with the amine group of the quinazolinone.
  • Rearrangement : Under basic conditions (e.g., NaOMe/MeOH), the dithiazole intermediate rearranges to a cyanothioformamide.
  • Cyclization : Thermal or microwave-assisted conditions promote C–S bond formation, yielding the fused thiazole ring.

Regioselective Introduction of 4-Chlorophenyl Group

The 4-chlorophenyl substituent at position 3 is introduced via:

  • Pre-Functionalized Starting Materials : Use of 4-chlorophenylhydrazine in MCRs with aldehydes (e.g., salicylaldehyde) and diketones (e.g., cyclohexan-1,3-dione).
  • Post-Cyclization Substitution : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on brominated intermediates.

Optimization and Yield Enhancement

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. For instance, cyclization steps completed in 30 minutes under microwave conditions achieve yields >85%, compared to 6–8 hours via conventional heating.

Solvent and Catalyst Selection

  • Solvents : Ethanol, DMF, and ethyl acetate are preferred for their ability to dissolve polar intermediates.
  • Catalysts : Triethylamine or piperidine facilitates imine formation and cyclization.
Table 2: Impact of Reaction Parameters on Yield
Parameter Optimal Condition Yield Improvement (%)
Temperature 80–100°C +15–20
Catalyst (Triethylamine) 0.5–1.0 equiv +10–12
Microwave vs. Reflux Microwave, 30 min +25–30

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR : Key signals include δ 7.2–7.4 ppm (aromatic protons), δ 6.10 ppm (CH-pyrimidine), and δ 1.69–2.90 ppm (cyclohexanone CH2 groups).
  • 13C NMR : Peaks at δ 149.9 ppm (C=S) and δ 142.3 ppm (C–Cl) confirm functionalization.
  • MS (ESI) : Molecular ion peak at m/z 344.8 [M+H]+ aligns with the molecular formula C16H9ClN2OS2.

Purity and Crystallinity

Recrystallization from absolute ethanol yields >98% pure product, with a melting point of 248–250°C.

Challenges and Limitations

  • Regioselectivity : Competing pathways may yield isomeric byproducts during thiazole fusion. Pre-bromination strategies (e.g., using 2-fluoro-4-methoxyaniline) enhance regiocontrol.
  • Scalability : Multi-step sequences require meticulous optimization for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

While "3-(4-Chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one" is not directly discussed in the provided search results, the search results do provide information on similar compounds, including their synthesis, derivatives, and applications, particularly as BKCa channel activators .

Key takeaways:

  • Thioxoquinazolines : These compounds have garnered interest in both synthetic and biological fields .
  • Thiazoloquinazolines : These are being explored for their potential as BKCa channel activators .

Similar Compounds and Their Applications
Several search results discuss compounds with structural similarities to the query compound, highlighting their synthesis and potential applications.

  • 1-Thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one derivatives: A series of these derivatives were identified and assessed for their ability to activate BKCa channels . One compound, 5-Oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxylic acid, was identified as a new chemotype activator with moderately potent BK channel-opening activity . The study further synthesized and biologically evaluated a series of novel 5-oxo-N-phenyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide derivatives for potential use as BK Ca channel activators in clinical applications .
  • 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one: This compound was synthesized via cyclization, starting from 2-(aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one . The process involves reacting the precursor with N,N′-dithiocarbonyldiimidazole (DTCI) and purifying the product via liquid chromatography .
  • Pyrazolo[1,5-a]quinazoline derivatives: Research has demonstrated the synthesis of multiple pyrazolo[1,5-a]quinazoline derivatives using various starting materials .
  • 3-(4-Chloro-phenyl)-2-thioxo-2,3-dihydro-1h-quinazolin-4-one: This compound is available from chemical suppliers and is a quinazoline derivative .

Potential Research Directions
Given the information available on related compounds, research into "this compound" could explore:

  • Its synthesis and chemical properties .
  • Its potential as a BKCa channel activator .
  • The creation of derivatives with enhanced activity .

Data Table (Example)
While a comprehensive data table specific to the query compound isn't available from the search results, the following is an example of how data could be organized for related compounds:

CompoundActivity/PropertyReference
5-Oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxylic acidModerately potent BK channel-opening activity
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-oneSynthesized via cyclization with N,N′-dithiocarbonyldiimidazole (DTCI)

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Position and Nature of Substituents
  • Bromo Substituents (7-position): Compound 11g (7-bromo-1-thioxo-thiazoloquinazolinone) demonstrated superior BKCa channel activation (EC50 = 12.33 μM) compared to chloro or methyl analogs, highlighting the importance of electron-withdrawing groups at specific positions .
  • Chlorophenyl vs.
Core Heterocycle Variations
  • Imidazo vs. Thiazolo Systems: 3a-(4-Chlorophenyl)-1-thioxo-imidazoquinazolinone features an imidazole ring fused to quinazolinone, leading to distinct tautomerism (thioamide vs. iminothiol forms) confirmed via DFT-NMR analysis . This contrasts with the thiazolo core in the target compound, which may enhance metabolic stability due to sulfur’s electron-withdrawing effects.
  • Triazoloquinazolinones: Derivatives like 1-substituted-4-(3-chlorophenyl)-triazoloquinazolinones exhibit antihistamine activity, emphasizing how nitrogen-rich heterocycles can modulate biological targets .

Pharmacological Activity

Compound Activity (EC50 or IC50) Key Substituents Reference
Target Compound Not reported (structural focus) 3-(4-ClPh), 1-thioxo -
11g BKCa activation (12.33 μM) 7-Br, thiazolo core
12h Improved oral bioavailability 7-Br, modified anilide
Triazoloquinazolinones Antihistamine (low sedation) 4-(3-ClPh), triazolo ring
Thiazoloquinazolinones Antimicrobial (MIC: 5–20 μg/mL) Cyanoacetamide esters
Key Findings :
  • BKCa Channel Activation : Bromine at the 7-position (compound 11g ) enhances channel-opening velocity and efficacy compared to chloro or methyl groups, suggesting steric and electronic optimization .
  • Antimicrobial Activity: Thiazoloquinazolinones with cyanoacetamide substituents (e.g., compound 5) show broad-spectrum activity, though solubility in polar solvents remains a limitation .

Physicochemical Properties

Property Target Compound 3-(3-ClPh)-4-[(2-FPh)methyl] Analog 7-Br-Thiazoloquinazolinone (11g )
logP Not reported 6.35 ~3.5 (estimated)
Solubility (logSw) Not reported -6.32 Moderate (DMSO-soluble)
Tautomerism Thioxo-thiazolo fixed N/A Thioamide confirmed by DFT
  • Tautomer Stability : Thioxo groups in thiazolo systems are less prone to tautomerism than imidazolo derivatives, simplifying structural characterization .

Biological Activity

3-(4-Chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a compound belonging to the thiazoloquinazoline family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a thiazole ring fused with a quinazoline moiety, which is significant for its biological activity. The presence of the 4-chlorophenyl group enhances its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiazoloquinazoline derivatives. Notably, derivatives of this compound have shown promising inhibitory effects against human cytomegalovirus (HCMV). For instance, one derivative demonstrated an effective concentration (EC50) of 0.9 μM in inhibiting HCMV replication, indicating strong antiviral potential against various herpesviruses, including strains resistant to common antiviral agents such as ganciclovir and foscarnet .

Calcium Channel Modulation

The compound has been evaluated for its ability to activate large-conductance calcium-activated potassium (BK) channels. In a series of experiments, modifications to the compound's structure resulted in varying degrees of activation of these channels. Compounds with bromo substituents showed enhanced BK channel opening activity, which is crucial for cardiovascular and neurological functions .

Antineoplastic Activity

The thiazoloquinazoline derivatives have also been investigated for their antineoplastic properties. In vitro studies indicated that certain derivatives exhibited moderate cytotoxicity against cancer cell lines, suggesting potential use in cancer therapy . The mechanism appears to involve interference with cellular proliferation pathways.

Case Studies

  • Antiviral Case Study : A study involving a derivative of this compound showed significant inhibition of HCMV replication in plaque reduction assays. The findings suggest that this class of compounds could be developed into effective antiviral agents targeting herpesviruses .
  • Calcium Channel Modulation Case Study : In experiments assessing BK channel activity, derivatives were tested at concentrations ranging from 6 μM to 50 mg/kg. Results indicated that some compounds significantly increased channel conductance and altered the voltage-dependent properties of the channels, demonstrating their potential as therapeutic agents in conditions related to calcium signaling dysregulation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Replication : The compound targets viral alkaline nuclease (AN), essential for viral DNA replication.
  • Activation of Ion Channels : It modulates ion channel activity, particularly BK channels, which play a critical role in cellular excitability and signaling.
  • Cytotoxic Effects on Cancer Cells : The structural features enable interaction with cellular pathways involved in cancer cell proliferation and survival.

Data Summary Table

Biological ActivityMechanismEC50/IC50 ValuesReferences
AntiviralInhibition of HCMV replicationEC50 = 0.9 μM
Calcium Channel ActivationBK channel modulationVaries (6 μM - 50 mg/kg)
AntineoplasticCytotoxicity against cancer cellsModerate cytotoxicity

Q & A

Q. What are the established synthetic routes for 3-(4-Chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one?

  • Methodological Answer : Two primary routes are documented:
  • Route 1 : Reacting 4-chlorobenzaldehyde with methyl thioacetate to form 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one, followed by hydrogenation with 2,3-diazetidinone to yield the target compound. This method emphasizes stoichiometric control and recrystallization in aqueous acetic acid for purification .
  • Route 2 : Using PEG-400 as a solvent and Bleaching Earth Clay (pH-12.5) as a catalyst under heterogeneous conditions (70–80°C). The reaction progress is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization for purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., thioxo S=O stretch at ~1200–1250 cm⁻¹) and aromatic C-Cl vibrations .
  • ¹H NMR : Assigns proton environments, such as aromatic protons (δ 7.2–8.1 ppm) and heterocyclic protons (δ 4.5–5.5 ppm) .
  • X-ray Crystallography : Resolves molecular geometry, dihedral angles, and hydrogen-bonding networks. For example, crystal packing in related compounds shows intermolecular N–H···S interactions .

Q. How are reaction conditions optimized to improve yields in thiazoloquinazolinone synthesis?

  • Methodological Answer :
  • Catalyst Selection : Bleaching Earth Clay (pH-12.5) enhances reaction efficiency in PEG-400 by promoting nucleophilic substitution .
  • Temperature Control : Maintaining 70–80°C prevents side reactions (e.g., over-oxidation) while ensuring complete conversion .
  • Solvent Choice : Polar aprotic solvents like PEG-400 improve solubility of intermediates and stabilize transition states .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies in structural assignments of thiazoloquinazolinone derivatives?

  • Methodological Answer :
  • DFT Calculations : Compare experimental IR/NMR data with computed vibrational frequencies and chemical shifts. For example, discrepancies in S=O stretching modes can be reconciled by optimizing molecular geometry at the B3LYP/6-31G(d) level .
  • Electrostatic Potential Maps : Identify reactive sites (e.g., electrophilic thioxo sulfur) to predict regioselectivity in derivatization reactions .

Q. What strategies address contradictions in biological activity data for structurally similar analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) and assess antimicrobial efficacy. Use ANOVA to statistically validate differences in bioactivity .
  • Crystallographic Analysis : Correlate hydrogen-bonding patterns (e.g., N–H···S interactions) with solubility and membrane permeability, which influence biological uptake .

Q. How can environmental fate studies inform the design of ecologically stable derivatives?

  • Methodological Answer :
  • Hydrolysis/Kinetic Studies : Monitor degradation under varying pH and UV exposure. For example, thioxo groups in aqueous media may hydrolyze to sulfonic acids, requiring stabilization via electron-withdrawing substituents .
  • QSAR Modeling : Predict bioaccumulation potential using logP and topological polar surface area (TPSA) values derived from computational tools .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.